Articaine-d7 (hydrochloride)

Catalog No.
S15752827
CAS No.
M.F
C13H21ClN2O3S
M. Wt
327.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Articaine-d7 (hydrochloride)

Product Name

Articaine-d7 (hydrochloride)

IUPAC Name

methyl 3-[2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride

Molecular Formula

C13H21ClN2O3S

Molecular Weight

327.88 g/mol

InChI

InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i1D3,5D2,6D2;

InChI Key

GDWDBGSWGNEMGJ-DPZRQFKLSA-N

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl

Articaine-d7 (hydrochloride) is a deuterated form of articaine, a widely used local anesthetic in dental procedures. Articaine itself is an amide-type local anesthetic that features a unique thiophene ring, enhancing its lipid solubility and allowing for efficient penetration through bone and nerve membranes. This property makes it particularly effective for local infiltration anesthesia, especially in the mandible. Articaine-d7 is utilized primarily in research settings, particularly in pharmacokinetic studies, due to the presence of deuterium, which aids in tracking the compound's metabolism and distribution in biological systems .

To its non-deuterated counterpart. It functions by reversibly binding to sodium channels in nerve membranes, blocking nerve impulse conduction. This action inhibits the transmission of pain signals during surgical procedures. The presence of deuterium does not significantly alter the fundamental reactivity of the compound but allows for enhanced tracking in metabolic studies. Additionally, articaine-d7 can undergo hydrolysis in biological systems, where its ester group is metabolized by esterases, leading to the formation of inactive metabolites .

The biological activity of articaine-d7 parallels that of articaine hydrochloride. It exhibits potent local anesthetic effects, primarily through sodium channel blockade. Studies indicate that articaine is more effective than lidocaine for certain dental applications, particularly infiltration anesthesia for mandibular molars. The half-life of articaine is approximately 20 minutes, and it is rapidly metabolized in the liver and plasma, which reduces the risk of systemic toxicity compared to other local anesthetics . Articaine-d7's deuterated nature may influence its pharmacokinetics slightly, making it a valuable tool for research into local anesthetic mechanisms and safety profiles .

The synthesis of articaine-d7 (hydrochloride) involves several steps similar to those used for producing non-deuterated articaine but incorporates deuterated precursors. The general synthetic pathway includes:

  • Formation of the Thiophene Ring: Starting materials are reacted to form the thiophene structure.
  • Amidation: The thiophene derivative is then reacted with an appropriate amine to form the amide bond characteristic of articaine.
  • Deuteration: Specific steps are taken to incorporate deuterium into the molecular structure, typically through reactions involving deuterated solvents or reagents.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for stability and solubility.

These synthesis methods are crucial for producing high-purity samples required for research purposes .

Articaine-d7 (hydrochloride) is primarily used in scientific research rather than clinical practice. Its applications include:

  • Pharmacokinetic Studies: Due to its unique isotopic labeling with deuterium, it allows researchers to trace its metabolic pathways and understand its pharmacodynamics.
  • Comparative Studies: It serves as a reference compound in studies comparing various local anesthetics' efficacy and safety profiles.
  • Toxicology Research: Investigating potential systemic effects and toxicology associated with local anesthetics through detailed metabolic analysis .

Interaction studies involving articaine-d7 focus on understanding how this compound interacts with biological systems at a molecular level. Research often investigates:

  • Drug Metabolism: The role of cytochrome P450 enzymes in metabolizing articaine-d7 compared to non-deuterated forms.
  • Synergistic Effects: How articaine-d7 interacts with other medications or anesthetics during combined therapies.
  • Toxicological Assessments: Evaluating potential adverse effects when used alongside other drugs or under specific health conditions .

Articaine-d7 shares similarities with several other local anesthetics but stands out due to its unique thiophene structure and rapid metabolism. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
LidocaineAmideWidely used; longer half-life than articaine
BupivacaineAmideMore potent; longer duration but slower onset
MepivacaineAmideLess vasodilatory effect; shorter duration
PrilocaineAmideLess cardiotoxic; used in specific dental contexts
RopivacaineAmideStereoselective; less cardiotoxicity

Articaine's unique thiophene ring contributes to its superior lipid solubility and efficacy in dental applications compared to these other compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

327.1400786 g/mol

Monoisotopic Mass

327.1400786 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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